molecular formula C17H14F3N3O3S B11053032 5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B11053032
M. Wt: 397.4 g/mol
InChI Key: CVURJRFLDMZRSM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-(trifluoromethoxy)phenyl groups through nucleophilic substitution reactions.

    Thiol Group Introduction: The thiol group can be introduced via thiolation reactions using reagents like thiourea.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can modify the aromatic rings or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Reduced Aromatics: Products of reduction reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in coordination chemistry.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the triazole ring.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antifungal properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity. The aromatic groups may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thiol-Containing Compounds: Compounds with thiol groups that exhibit similar reactivity.

Uniqueness

The unique combination of the 3,4-dimethoxyphenyl and 4-(trifluoromethoxy)phenyl groups in this compound may confer specific biological activities and chemical properties that distinguish it from other triazole derivatives.

properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14F3N3O3S/c1-24-13-8-3-10(9-14(13)25-2)15-21-22-16(27)23(15)11-4-6-12(7-5-11)26-17(18,19)20/h3-9H,1-2H3,(H,22,27)

InChI Key

CVURJRFLDMZRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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